KLA seq

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

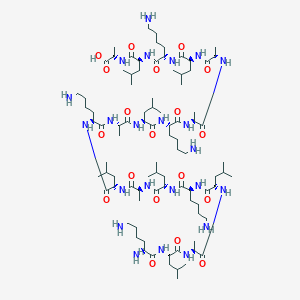

Molecular Formula |

C90H169N23O19 |

|---|---|

Molecular Weight |

1877.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C90H169N23O19/c1-48(2)41-66(111-78(119)61(96)31-21-26-36-91)83(124)100-58(18)76(117)110-72(47-54(13)14)89(130)105-64(34-24-29-39-94)81(122)112-67(42-49(3)4)84(125)101-59(19)77(118)109-70(45-52(9)10)87(128)104-63(33-23-28-38-93)80(121)99-57(17)75(116)108-69(44-51(7)8)86(127)103-62(32-22-27-37-92)79(120)98-55(15)73(114)97-56(16)74(115)107-71(46-53(11)12)88(129)106-65(35-25-30-40-95)82(123)113-68(43-50(5)6)85(126)102-60(20)90(131)132/h48-72H,21-47,91-96H2,1-20H3,(H,97,114)(H,98,120)(H,99,121)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,130)(H,106,129)(H,107,115)(H,108,116)(H,109,118)(H,110,117)(H,111,119)(H,112,122)(H,113,123)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |

InChI Key |

YUWIEWLXZOANKN-NSKYRFEWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

CLR-Seq: A Technical Guide to Identifying Immunomodulatory Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for CLR-Seq

The human microbiota plays a pivotal role in shaping the host's immune system. Specific bacterial species can induce immune responses that are crucial for maintaining homeostasis and defending against pathogens. A key mechanism in this interaction is the recognition of bacterial surface glycans by pattern recognition receptors (PRRs) on host immune cells. C-type lectin receptors (CLRs) are a major class of PRRs expressed on antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2] These APCs are strategically positioned at mucosal surfaces, where they constantly sample the microbial environment.[1][2]

By extending their dendrites, which are densely covered with CLRs, APCs can directly interact with bacteria.[1] This interaction, based on the specific glycan structures on the bacterial surface, is a critical first step in initiating and directing adaptive immune responses, including the production of local secretory IgA (sIgA) that helps maintain barrier integrity. However, the vast diversity of the microbiota has made it challenging to identify precisely which bacterial species are recognized by specific CLRs and thus are likely to have significant immunomodulatory potential.

To address this, the CLR-Seq pipeline was developed. It combines CLR-based bacterial cell sorting with 16S rRNA gene sequencing to identify microbiota species that interact with specific human CLRs. This technique provides a powerful tool to de-orphan the interactions between the host immune system and the microbiota, paving the way for the development of novel therapeutics based on immunomodulatory bacteria. This guide provides an in-depth technical overview of the CLR-Seq methodology, data analysis, and its applications.

CLR-Seq Experimental Workflow

The CLR-Seq workflow is a multi-step process that involves the isolation of bacteria from a complex sample, fluorescent labeling using recombinant CLRs, sorting of the labeled bacteria, and subsequent taxonomic identification through sequencing.

References

Unlocking the Sweet Language of the Gut: A Technical Guide to Glycan-Based Microbiota Profiling

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between the host and its gut microbiota is a rapidly expanding frontier in human health and disease. At the heart of this communication lies a complex lexicon of glycans—sugar chains that coat the surfaces of both host cells and microbes. Profiling the glycan landscape of the gut microbiome offers a powerful lens to decipher this dialogue, paving the way for novel diagnostic and therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies in glycan-based microbiota profiling, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this exciting field.

Core Methodologies in Glycan-Based Microbiota Profiling

Several key technologies have emerged to investigate the intricate connections between glycans and the gut microbiota. These methods offer distinct yet complementary insights into the composition, function, and interactions within this complex ecosystem.

Glycan-seq: Sequencing-Based Glycan Profiling

Glycan-seq is a novel technique that enables the profiling of glycans on the surface of intact gut microbiota without the need for culturing or fluorescence labeling.[1][2][3][4] This method utilizes a library of DNA-barcoded lectins, which are proteins that bind to specific glycan structures.[3]

Experimental Workflow: The general workflow involves incubating the microbial community with the DNA-barcoded lectin library. Unbound lectins are washed away, and the DNA barcodes from the bound lectins are then released, typically through UV irradiation, and subsequently quantified by next-generation sequencing. This provides a profile of the glycans present on the surface of the microbial community.

References

- 1. Synthetic glycans control gut microbiome structure and mitigate colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal response patterns of human gut microbiota to dietary fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Topics | Cellular and Molecular Biotechnology Research Institute Web Site [unit.aist.go.jp]

The Core of Immunity: A Technical Guide to CLR-Seq in Gut Microbiome Research

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the host immune system and the gut microbiome is a frontier of intense research, holding the key to understanding and treating a myriad of diseases. C-type lectin receptors (CLRs), expressed on the surface of innate immune cells, are crucial players in this interaction, recognizing specific carbohydrate structures on the surface of microbes. CLR-Seq, a powerful and innovative technique, allows researchers to identify and quantify the specific members of the gut microbiota that interact with these important immune receptors. This technical guide provides an in-depth overview of the CLR-Seq workflow, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers looking to leverage this technology.

Unveiling Microbial Interactions: The CLR-Seq Workflow

CLR-Seq integrates fluorescence-activated cell sorting (FACS) with 16S rRNA gene sequencing to isolate and identify bacteria from a complex microbiome that bind to specific CLRs. The general workflow is a multi-step process that begins with the isolation of the gut microbiota and culminates in the identification of CLR-binding bacteria.

Quantitative Insights into CLR-Microbe Interactions

A primary output of a CLR-Seq experiment is the quantitative assessment of which bacterial taxa are enriched in the CLR-bound fraction compared to the total microbial community. While the precise quantitative data from the foundational CLR-Seq studies are not available in public repositories without re-analysis of the raw sequencing data, the publications consistently report the enrichment of specific genera.[1][2][3][4] The following tables are illustrative examples of how such data would be presented, based on the qualitative descriptions of enriched taxa.

Table 1: Illustrative Relative Abundance of MGL-Binding Bacterial Genera

| Genus | Unsorted Microbiota (Relative Abundance %) | MGL-Sorted Fraction (Relative Abundance %) | Fold Enrichment (Illustrative) | p-value (Illustrative) |

| Blautia | 5.2 | 15.6 | 3.0 | < 0.05 |

| Ruminococcus | 3.8 | 10.2 | 2.7 | < 0.05 |

| Bacteroides | 25.1 | 5.3 | 0.2 | < 0.01 |

| Prevotella | 10.5 | 2.1 | 0.2 | < 0.01 |

Table 2: Illustrative Relative Abundance of Langerin-Binding Bacterial Genera

| Genus | Unsorted Microbiota (Relative Abundance %) | Langerin-Sorted Fraction (Relative Abundance %) | Fold Enrichment (Illustrative) | p-value (Illustrative) |

| Collinsella | 2.1 | 8.4 | 4.0 | < 0.05 |

| Streptococcus | 1.5 | 6.0 | 4.0 | < 0.05 |

| Bacteroides | 25.1 | 7.5 | 0.3 | < 0.01 |

| Faecalibacterium | 8.2 | 2.5 | 0.3 | < 0.01 |

Note: The values in these tables are for illustrative purposes to demonstrate how CLR-Seq data is presented and are based on qualitative descriptions of enriched genera from published studies.[1]

Detailed Experimental Protocols

The successful implementation of CLR-Seq requires meticulous attention to detail at each stage of the protocol. The following sections provide a comprehensive overview of the key experimental procedures.

Fecal Sample and Microbiota Preparation

-

Fecal Sample Collection and Storage : Collect fresh fecal samples and immediately store them at -80°C to preserve the integrity of the microbial community.

-

Microbiota Isolation : Homogenize fecal samples in a suitable buffer (e.g., PBS). The suspension is then subjected to a series of centrifugation and filtration steps to separate bacterial cells from fecal debris.

CLR Staining and Fluorescence-Activated Cell Sorting (FACS)

-

Staining with Fluorescently-Labeled CLRs : Incubate the isolated microbiota with fluorescently-labeled recombinant human CLRs, such as MGL (CD301) and Langerin (CD207).

-

Reagent : 25 µg/mL recombinant human Langerin-FITC or His-tagged human MGL.

-

Incubation : 30 minutes at 37°C with agitation.

-

Secondary Staining (for His-tagged MGL) : Incubate with an anti-His-FITC antibody for 20 minutes at 4°C.

-

-

Fluorescence-Activated Cell Sorting (FACS) :

-

Use a flow cytometer equipped for cell sorting (e.g., Sony SH800).

-

Gate on the bacterial population based on forward and side scatter properties.

-

Isolate the FITC-positive population, representing the bacteria that have bound to the fluorescently-labeled CLR.

-

Collect approximately 200,000 positive events for subsequent DNA extraction.

-

16S rRNA Gene Amplicon Sequencing

-

DNA Extraction : Extract genomic DNA from both the sorted CLR-positive fraction and the unsorted total microbiota using a validated kit for microbial DNA, such as the Maxwell RSC Whole Blood DNA kit.

-

PCR Amplification of the 16S rRNA V3-V4 Region :

-

Primers : Use primers that target the V3-V4 hypervariable regions of the 16S rRNA gene, such as the 341F and 806R primers.

-

PCR Master Mix : Employ a high-fidelity DNA polymerase to minimize PCR errors.

-

Thermocycler Conditions :

-

Initial denaturation: 94-98°C for 3 minutes.

-

25-35 cycles of:

-

Denaturation: 94-98°C for 30-45 seconds.

-

Annealing: 50-55°C for 30-60 seconds.

-

Extension: 72°C for 30-90 seconds.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

-

Library Preparation and Sequencing :

-

Purify the PCR products to remove primers and dNTPs.

-

Perform a second round of PCR to attach Illumina sequencing adapters and dual-index barcodes.

-

Purify the final library and quantify it.

-

Pool the libraries and sequence them on an Illumina platform (e.g., MiSeq) with 2x300 bp paired-end reads.

-

Bioinformatics Analysis

-

Data Processing with QIIME2 : The raw sequencing data is processed using the QIIME2 pipeline.

-

Demultiplexing : Separate the raw sequencing reads based on their barcodes.

-

Denoising/Quality Filtering : Use DADA2 or Deblur to remove low-quality reads and identify amplicon sequence variants (ASVs).

-

Taxonomic Classification : Assign taxonomy to the ASVs by comparing them against a reference database such as SILVA or Greengenes.

-

-

Statistical Analysis :

-

Calculate the relative abundance of each bacterial taxon in the sorted and unsorted samples.

-

Perform statistical tests to identify taxa that are significantly enriched or depleted in the CLR-positive fraction.

-

Signaling Pathways of C-type Lectin Receptors in the Gut

The interaction of CLRs with their microbial ligands initiates intracellular signaling cascades that are critical for shaping the host's immune response. A central player in many of these pathways is the Caspase recruitment domain-containing protein 9 (CARD9).

Dectin-1 and Mincle Signaling

Dectin-1 and Mincle are two well-characterized CLRs that signal through a Syk-CARD9-dependent pathway.

DC-SIGN Signaling

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) is another important CLR that can modulate immune responses, often in conjunction with other pattern recognition receptors like Toll-like receptors (TLRs).

Conclusion and Future Directions

CLR-Seq provides an unprecedented view into the specific interactions between the host immune system and the gut microbiota. By identifying the bacteria that are "seen" by C-type lectin receptors, researchers can begin to unravel the complex mechanisms that govern immune homeostasis and dysbiosis in the gut. This powerful technique has the potential to identify novel probiotic candidates, diagnostic biomarkers for inflammatory diseases, and new targets for therapeutic intervention. As our understanding of the glycan landscape of the gut microbiome expands, the application of CLR-Seq with a broader array of C-type lectin receptors will undoubtedly lead to new and exciting discoveries in the field of microbiome research and drug development.

References

The Role of C-type Lectin Receptors in Host-Microbe Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role C-type Lectin Receptors (CLRs) play in the intricate dance between a host and its microbial environment. As key pattern recognition receptors (PRRs), CLRs are at the forefront of the innate immune system, recognizing a wide array of carbohydrate structures on the surfaces of fungi, bacteria, viruses, and parasites. This recognition initiates a cascade of signaling events that shape both innate and adaptive immunity, ultimately determining the outcome of infection. This document delves into the core functions of major CLRs, their signaling pathways, and provides detailed experimental protocols for their study, alongside quantitative data to facilitate comparative analysis.

Introduction to C-type Lectin Receptors

C-type lectin receptors are a large and diverse superfamily of proteins characterized by the presence of one or more C-type lectin-like domains (CTLDs), which are carbohydrate-recognition domains that typically require Ca2+ for binding.[1][2] Expressed predominantly on myeloid cells such as dendritic cells (DCs), macrophages, and neutrophils, CLRs are crucial for sensing both pathogenic and commensal microbes.[3][4][5] Upon ligand binding, CLRs can trigger a variety of cellular responses, including phagocytosis, cytokine and chemokine production, and the modulation of T-cell responses, thereby bridging innate and adaptive immunity.

This guide will focus on several key CLRs that are extensively studied for their roles in host-microbe interactions:

-

Dectin-1 (CLEC7A): A major receptor for β-glucans found in the cell walls of fungi.

-

DC-SIGN (CD209): A receptor on dendritic cells that recognizes high-mannose glycans present on a variety of pathogens, including HIV-1, Mycobacterium tuberculosis, and Dengue virus.

-

Mannose Receptor (MR, CD206): Expressed on macrophages and dendritic cells, it recognizes terminal mannose, fucose, and N-acetylglucosamine residues on microorganisms.

-

Langerin (CD207): A CLR expressed by Langerhans cells in the epidermis and mucosae, which plays a crucial role in capturing pathogens like HIV-1.

-

Mincle (CLEC4E): An inducible receptor that recognizes glycolipids from mycobacteria and fungi, as well as endogenous danger signals.

CLR-Mediated Pathogen Recognition and Immune Response

CLRs play a multifaceted role in immunity, from direct pathogen uptake to the fine-tuning of adaptive immune responses. The outcome of CLR engagement can be either protective immunity or, in some cases, pathogen dissemination and immune evasion.

Fungal Recognition

CLRs are paramount in antifungal immunity. Dectin-1 is a key receptor for β-1,3-glucans, a major component of fungal cell walls. Upon binding to fungi like Candida albicans or Aspergillus fumigatus, Dectin-1 triggers phagocytosis, the production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This response is critical for fungal clearance. Other CLRs like Dectin-2 and Mincle recognize α-mannans and glycolipids on fungi, respectively, and also contribute to antifungal immunity through the activation of Syk-dependent signaling pathways.

Bacterial Recognition

The role of CLRs in antibacterial immunity is also significant. DC-SIGN can recognize the mannosylated lipoarabinomannan (ManLAM) of Mycobacterium tuberculosis, leading to internalization of the bacteria. However, this interaction can also be exploited by the pathogen to suppress T-cell responses and promote its survival. Mincle recognizes the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM), triggering a pro-inflammatory response that is important for controlling the infection.

Viral Recognition

CLRs have a dual role in viral infections. They can act as entry receptors for some viruses, facilitating their infection of host cells. For example, DC-SIGN is well-known for its ability to bind the gp120 envelope glycoprotein of HIV-1, which can lead to the transmission of the virus to CD4+ T cells. Similarly, DC-SIGN can mediate the entry of Dengue virus and Ebola virus into dendritic cells. Conversely, other CLRs like Langerin, expressed on Langerhans cells, can capture HIV-1 and target it for degradation, thereby acting as a barrier to infection.

Quantitative Data on CLR Expression and Ligand Binding

Understanding the quantitative aspects of CLR expression and their binding affinities for various ligands is crucial for predicting their biological function and for designing targeted therapeutics. The following tables summarize available quantitative data for key CLRs.

| Receptor | Cell Type | Expression Level (molecules/cell) | Reference |

| DC-SIGN | Immature Monocyte-Derived Dendritic Cells | 100,000 - >250,000 | |

| Mannose Receptor | Liver Sinusoidal Endothelial Cells | 20,000 - 25,000 | |

| Langerin | Epidermal Langerhans Cells | ~600 cells/mm² (density) |

Table 1: Quantitative Expression of CLRs on Human Immune Cells. Data on absolute molecule numbers per cell is limited for many CLRs.

| Receptor | Ligand | Binding Affinity (Kd) | Method | Reference |

| Dectin-1 | β-1,3-glucans | 2.6 mM - 2.2 pM (highly variable) | Not specified | |

| DC-SIGN | High-mannose oligosaccharide | ~0.2 mM | Not specified | |

| DC-SIGN | Lewisx (multivalent) | 1.74 µM | Glycan array | |

| DC-SIGN | M. bovis BCG ligands | ~30 µM | Single-molecule force spectroscopy | |

| Mannose Receptor | Mannose-lactoperoxidase | 5.8 x 10⁻⁸ M | Radioligand binding | |

| Mannose Receptor | High-mannose N-glycans | 1.3 - 6.3 µM | Not specified | |

| Mincle | Trehalose | Weak | Not specified | |

| Mincle | Brartemicin | KI = 5.5 ± 0.9 µM | Competitive binding | |

| Langerin | HIV-1 gp120 | Not specified | Not specified |

Table 2: Binding Affinities of CLRs for Microbial and Glycan Ligands. Kd values can vary significantly depending on the specific ligand structure, multivalency, and the experimental method used.

CLR Signaling Pathways

CLR signaling is complex and can be broadly categorized into two main types: those dependent on immunoreceptor tyrosine-based activation motifs (ITAMs) or ITAM-like motifs, and those that are ITAM-independent.

ITAM-dependent Signaling

Many activating CLRs, such as Dectin-1, Dectin-2, and Mincle, signal through an ITAM or a hemITAM in their cytoplasmic tail or via association with an ITAM-containing adaptor protein like FcRγ. Upon ligand binding, the ITAM becomes phosphorylated by Src family kinases, creating a docking site for the spleen tyrosine kinase (Syk). Syk activation initiates a downstream cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Dectin-1 Signaling Pathway.

ITAM-independent Signaling

Some CLRs, like DC-SIGN, lack canonical signaling motifs in their cytoplasmic tails. DC-SIGN signaling is more complex and can involve the recruitment of the kinase Raf-1, which can modulate Toll-like receptor (TLR) signaling pathways. This crosstalk between CLR and TLR pathways allows for a more nuanced and pathogen-specific immune response. The Mannose Receptor also lacks a clear signaling motif and is thought to influence immune responses primarily through its endocytic and phagocytic functions, delivering antigens to processing compartments.

DC-SIGN Signaling and TLR Crosstalk.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study CLR function.

Protocol for Quantitative Flow Cytometry of CLR Expression on Human Monocytes

This protocol describes the staining and analysis of a specific CLR, Dectin-1, on the surface of human peripheral blood mononuclear cells (PBMCs), with a focus on the monocyte population.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD14 (monocyte marker)

-

Anti-human Dectin-1 (CLEC7A)

-

Isotype control for the Dectin-1 antibody

-

-

Viability dye (e.g., 7-AAD or propidium iodide)

-

Flow cytometer

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Counting and Resuspension: Wash the isolated PBMCs twice with PBS and resuspend in FACS buffer at a concentration of 1 x 10⁷ cells/mL.

-

Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Surface Staining: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. Add the optimal concentration of anti-human CD14 and anti-human Dectin-1 antibodies. In a separate tube, add anti-human CD14 and the corresponding isotype control antibody.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer containing the viability dye at the recommended concentration.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells by excluding cells positive for the viability dye.

-

Gate on the monocyte population based on CD14 expression.

-

Analyze the expression of Dectin-1 on the CD14+ monocyte population and compare it to the isotype control.

-

-

Quantitative Analysis (Optional): To determine the number of receptors per cell, use quantitative flow cytometry beads with a known number of antibody binding sites to create a standard curve.

Workflow for CLR Expression Analysis by Flow Cytometry.

Protocol for Immunoprecipitation of Syk from Dectin-1 Stimulated Macrophages

This protocol describes how to immunoprecipitate the signaling protein Syk from macrophage cell lysates after stimulation with a Dectin-1 ligand to study its activation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Dectin-1 ligand (e.g., zymosan or purified β-glucan)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Syk antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-phosphotyrosine antibody for western blotting

-

Anti-Syk antibody for western blotting

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Culture and Stimulation: Culture macrophages to confluency. Stimulate the cells with the Dectin-1 ligand for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarification of Lysate: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing the Lysate: Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

-

Immunoprecipitation: Remove the beads by centrifugation or using a magnetic rack. Add the anti-Syk antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phosphotyrosine and anti-Syk antibodies to detect the phosphorylation status and total amount of Syk, respectively.

Immunoprecipitation Workflow for CLR Signaling Analysis.

Protocol for Confocal Microscopy of DC-SIGN Colocalization with HIV-1

This protocol outlines the steps for visualizing the interaction and potential colocalization of DC-SIGN with HIV-1 particles in dendritic cells using confocal microscopy.

Materials:

-

Immature monocyte-derived dendritic cells (iMDDCs)

-

Fluorescently labeled HIV-1 particles (e.g., Gag-GFP)

-

Poly-L-lysine coated coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-human DC-SIGN

-

Secondary antibody: Fluorochrome-conjugated anti-primary antibody (e.g., Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed iMDDCs onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.

-

HIV-1 Incubation: Add fluorescently labeled HIV-1 particles to the cells and incubate at 37°C for a desired time (e.g., 1-2 hours) to allow for binding and internalization.

-

Fixation: Gently wash the cells with PBS to remove unbound virus and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding sites with blocking buffer for 1 hour.

-

Primary Antibody Staining: Incubate the cells with the anti-DC-SIGN primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash the cells three times with PBS and then incubate with the fluorochrome-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Confocal Imaging: Image the cells using a confocal microscope with appropriate laser lines and filters for DAPI, the HIV-1 fluorescent protein, and the secondary antibody fluorochrome.

-

Colocalization Analysis: Analyze the acquired images for colocalization between the DC-SIGN and HIV-1 signals using image analysis software (e.g., ImageJ with the Coloc 2 plugin).

Confocal Microscopy Workflow for CLR-Pathogen Colocalization.

Conclusion and Future Directions

C-type lectin receptors are indispensable components of the host's immune surveillance system, playing a pivotal role in the recognition of and response to a vast array of microbes. Their ability to orchestrate both innate and adaptive immune responses makes them attractive targets for the development of novel therapeutics and vaccine adjuvants. A deeper understanding of the intricate signaling pathways initiated by CLRs, the structural basis of their ligand interactions, and their expression patterns on different immune cell subsets will be crucial for harnessing their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of CLR biology and their impact on host-microbe interactions. Future research should focus on obtaining more comprehensive quantitative data on CLR expression and ligand binding, as well as elucidating the crosstalk between different CLR signaling pathways and other immune receptors. This knowledge will undoubtedly pave the way for innovative strategies to combat infectious diseases and modulate immune responses in a variety of pathological conditions.

References

- 1. Structure of the fungal β-glucan-binding immune receptor dectin-1: Implications for function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dectin-1 Mediates the Biological Effects of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of the Dynamic Profiles of the Innate Immune Response Using Multiplex Selected Reaction Monitoring–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Mass Spectrometric Immunoassay for the Chemokine RANTES and its Variants - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spatial Interactome: A Technical Guide to Contact Ligation and Reverse Transcription Sequencing (CLR-Seq)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic workflow of a Contact Ligation and Reverse Transcription Sequencing (CLR-Seq) experiment, a powerful methodology for the genome-wide mapping of RNA-DNA contacts. This technique, more formally known as Chromatin-Associated RNA sequencing (ChAR-seq), enables the unbiased, de novo identification of the genomic binding sites of chromatin-bound RNAs, including nascent transcripts, non-coding RNAs involved in dosage compensation, and trans-associated RNAs that play a role in co-transcriptional RNA processing.[1][2] By capturing the spatial proximity between RNA and DNA in the nucleus, ChAR-seq provides invaluable insights into the intricate regulatory networks that govern gene expression and chromatin architecture.

Core Experimental Workflow

The ChAR-seq protocol is a multi-step process that converts transient RNA-DNA interactions within the nucleus into a library of chimeric DNA molecules that can be analyzed by high-throughput sequencing. The core principle involves the in situ proximity ligation of chromatin-associated RNA to a specially designed oligonucleotide "bridge," followed by reverse transcription and ligation to proximal genomic DNA.[1][3][4] This creates a covalent link between the RNA and its genomic locus of interaction, which can then be identified through sequencing.

The basic workflow of a ChAR-seq experiment can be summarized in the following key stages:

-

Cell Preparation and Crosslinking: The process begins with the harvesting of cells and the in situ fixation of molecular interactions using formaldehyde. This crosslinking step is crucial for preserving the native three-dimensional architecture of the nucleus and the spatial relationships between RNA, DNA, and associated proteins.

-

Nuclear Isolation and Chromatin Permeabilization: Following crosslinking, the cells are lysed, and the nuclei are isolated. The nuclear membrane is then permeabilized to allow for the entry of enzymes and other reagents required for the subsequent enzymatic reactions.

-

RNA Fragmentation: The chromatin-associated RNA is partially fragmented to generate free 3' ends, which are necessary for the subsequent ligation step. This fragmentation also helps to increase the resolution of the mapping.

-

Proximity Ligation of RNA to a Biotinylated Bridge: A key component of the ChAR-seq method is a custom-designed, biotinylated oligonucleotide duplex referred to as the "bridge." This bridge has a 5'-adenylated single-stranded DNA overhang that is specifically ligated to the 3' ends of the fragmented chromatin-associated RNA in situ. This reaction is catalyzed by a truncated T4 RNA ligase.

-

Reverse Transcription: The ligated RNA is then reverse transcribed into complementary DNA (cDNA), creating a stable RNA-cDNA-bridge hybrid molecule.

-

Genomic DNA Digestion and Ligation to the Bridge: The genomic DNA is digested with a restriction enzyme (e.g., DpnII), and the resulting DNA fragments are then ligated to the other end of the oligonucleotide bridge. This step captures the genomic DNA that was in close proximity to the RNA molecule.

-

Reversal of Crosslinks and Purification of Chimeric Molecules: The formaldehyde crosslinks are reversed, and the chimeric RNA-DNA molecules, now covalently linked through the biotinylated bridge, are purified using streptavidin beads.

-

Library Preparation and Sequencing: The purified chimeric molecules are then processed to generate a sequencing library. This involves end-repair, dA-tailing, and ligation of sequencing adaptors, followed by PCR amplification. The resulting library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are processed to separate the RNA and DNA portions of the chimeric molecules. These are then aligned to the transcriptome and genome, respectively, to identify the RNA-DNA contacts.

Experimental Workflow Diagram

Caption: A schematic of the CLR-Seq (ChAR-seq) experimental workflow.

Detailed Methodologies

A detailed protocol for ChAR-seq involves precise reagent concentrations and incubation times. The following sections provide a summary of the key experimental steps.

Cell Harvesting and Crosslinking

Approximately 100–400 million cells are harvested for each library. The cells are resuspended in fresh media containing 1% formaldehyde and fixed for 10 minutes at room temperature. The fixation is quenched by adding glycine to a final concentration of 0.2 M and incubating for 5 minutes at room temperature.

RNA-to-Bridge Ligation

The permeabilized nuclei are resuspended in an RNA ligation solution containing the annealed biotinylated bridge, T4 RNA ligase 2 (truncated KQ mutant), and PEG 8000. The ligation is typically carried out overnight at 23°C with shaking.

Reverse Transcription and Genomic DNA Digestion

After RNA-to-bridge ligation, a first-strand synthesis reaction is performed using Bst 3.0 DNA polymerase. Following reverse transcription, the genomic DNA is digested with the restriction enzyme DpnII, typically for at least 3 hours at 37°C.

DNA-to-Bridge Ligation and Library Preparation

The digested genomic DNA is then ligated to the bridge using T4 DNA ligase. The chimeric molecules are purified using streptavidin beads, and sequencing libraries are constructed using a standard library preparation kit, involving end-repair, dA-tailing, adapter ligation, and PCR amplification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical ChAR-seq experiment.

Table 1: Cell Input and Reagents

| Parameter | Value | Reference |

| Starting Cell Number | 100 - 400 million | |

| Formaldehyde Concentration | 1% | |

| Glycine Quenching Concentration | 0.2 M | |

| DpnII Concentration | 3 U/µl | |

| T4 RNA Ligase 2 (truncated KQ) | 10 U/µl |

Table 2: Sequencing and Data Analysis

| Parameter | Value | Reference |

| Sequencing Read Length | 152 bp single-end | |

| High-Confidence Unique Mapping Events | ~22.2 million | |

| Number of RNA Transcripts Identified | ~16,800 |

Signaling Pathways and Logical Relationships

The ChAR-seq technique does not directly investigate signaling pathways but rather elucidates the physical interactions between RNA and DNA, which are fundamental to the regulation of these pathways. The logical relationship is that by identifying which RNAs bind to specific genomic regions (e.g., promoters, enhancers), we can infer how these RNAs might be involved in regulating the expression of genes within various signaling cascades.

Caption: Logical flow from a CLR-Seq experiment to biological insights.

References

- 1. Chromatin-associated RNA sequencing (ChAR-seq) maps genome-wide RNA-to-DNA contacts | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Chromatin-associated RNA sequencing (ChAR-seq) maps genome-wide RNA-to-DNA contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin-associated RNA sequencing (ChAR-seq) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Immunological Secrets of the Microbiota: A Technical Guide to CLR-Seq

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between the host immune system and the vast communities of microbes residing within us, particularly in the gut, is a rapidly expanding frontier in immunology and drug development. Understanding how the immune system recognizes and responds to specific members of the microbiota is paramount to unraveling the mechanisms of homeostasis, inflammation, and disease. C-type Lectin Receptor Sequencing (CLR-Seq) has emerged as a powerful, cutting-edge technique to precisely identify these crucial interactions. This technical guide provides an in-depth overview of the core advantages of CLR-Seq, detailed experimental methodologies, and the immunological signaling pathways it helps to elucidate.

The Core Advantages of CLR-Seq in Immunological Research

CLR-Seq offers a significant leap forward from traditional methods of studying the microbiota, such as bulk 16S rRNA gene sequencing, which only provide a census of the microbial community. The key advantages of CLR-Seq lie in its ability to provide functional context to this census by identifying specific bacterial species that are recognized by C-type lectin receptors (CLRs), a critical family of pattern recognition receptors expressed by antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2][3][4][5]

The primary benefits for immunological and therapeutic research include:

-

Functional Insights into Host-Microbe Interactions: CLR-Seq moves beyond simple compositional analysis to identify bacteria that are actively being sampled by the host immune system. This is crucial because CLRs on the dendrites of APCs are strategically positioned to probe the luminal environment and select specific microbes for antigen presentation, thereby initiating and shaping adaptive immune responses.

-

Identification of Immunomodulatory Bacteria: By isolating bacteria that bind to specific CLRs, researchers can pinpoint species with the potential to either trigger pro-inflammatory responses or promote immune tolerance. This knowledge is invaluable for the development of next-generation probiotics, prebiotics, and live biotherapeutics.

-

Elucidation of Glycan-Based Recognition: A major limitation of genomics-based approaches is their inability to capture the "glyco-landscape" of the microbiota, as glycans are not directly encoded in the genome. CLR-Seq directly addresses this by using the immune system's own glycan-binding receptors as probes, allowing for the identification of bacteria based on the specific carbohydrate structures on their surface.

-

Correlation with Antibody Responses: Studies have shown a correlation between CLR-bound bacteria and those coated with secretory IgA (sIgA), suggesting a direct link between initial glycan-based recognition by APCs and subsequent mucosal antibody production. This provides a more complete picture of the mucosal immune cycle.

-

Discovery of Low-Abundance but Immunologically Significant Species: CLR-Seq can identify and enrich for bacterial species that may be present at very low levels in the total microbial population but are potent activators of the immune system. These "keystone pathogens" or "keystone commensals" are often missed by bulk sequencing methods.

Quantitative Analysis of Bacterial Enrichment with CLR-Seq

The power of CLR-Seq is evident in its ability to quantify the enrichment of specific bacterial taxa that bind to a given CLR. The following table summarizes hypothetical data, illustrating the kind of results that can be obtained with this technique, showcasing the enrichment of specific bacterial genera from a complex fecal microbiota sample after sorting with the CLRs Langerin and MGL.

| Bacterial Genus | Relative Abundance in Unsorted Microbiota (%) | Relative Abundance in Langerin-Sorted Fraction (%) | Enrichment Factor (Langerin) | Relative Abundance in MGL-Sorted Fraction (%) | Enrichment Factor (MGL) |

| Bacteroides | 35.2 | 15.8 | 0.45 | 20.1 | 0.57 |

| Lactobacillus | 2.1 | 15.6 | 7.43 | 5.2 | 2.48 |

| Bifidobacterium | 5.8 | 12.3 | 2.12 | 18.9 | 3.26 |

| Clostridium | 12.5 | 8.2 | 0.66 | 10.5 | 0.84 |

| Escherichia | 0.5 | 7.9 | 15.80 | 2.1 | 4.20 |

| Akkermansia | 1.2 | 3.5 | 2.92 | 4.8 | 4.00 |

Table 1: Example of Quantitative Data from a CLR-Seq Experiment. This table demonstrates the enrichment of specific bacterial genera following sorting with Langerin and MGL. Note the significant enrichment of Lactobacillus and Escherichia in the Langerin-sorted fraction and Bifidobacterium in the MGL-sorted fraction, indicating specific interactions. The enrichment factor is calculated as the relative abundance in the sorted fraction divided by the relative abundance in the unsorted microbiota.

Detailed Experimental Protocol for CLR-Seq

The following protocol provides a detailed methodology for performing a CLR-Seq experiment, from sample preparation to data analysis.

1. Preparation of Fecal Microbiota Suspension

-

Reagents and Materials:

-

Fresh or frozen fecal samples

-

Phosphate-buffered saline (PBS), sterile

-

Glycerol, sterile

-

Stomacher or blender

-

50 mL conical tubes

-

100 µm and 40 µm cell strainers

-

Centrifuge

-

-

Procedure:

-

Homogenize 1 g of fecal sample in 10 mL of sterile PBS.

-

Centrifuge the homogenate at 500 x g for 5 minutes to pellet large debris.

-

Carefully transfer the supernatant to a new 50 mL tube.

-

Filter the supernatant sequentially through 100 µm and 40 µm cell strainers to obtain a single-cell bacterial suspension.

-

Wash the bacterial suspension twice with 20 mL of sterile PBS by centrifuging at 8,000 x g for 10 minutes at 4°C.

-

Resuspend the bacterial pellet in PBS with 20% glycerol for cryopreservation at -80°C, or proceed directly to the staining step.

-

2. Staining of Microbiota with Fluorescently-Labeled CLRs

-

Reagents and Materials:

-

Bacterial suspension from Step 1

-

Recombinant, fluorescently-labeled CLRs (e.g., FITC-conjugated Langerin/CD207, PE-conjugated MGL/CD301)

-

Staining buffer (e.g., PBS with 1% BSA and 2 mM CaCl2)

-

96-well round-bottom plates or microcentrifuge tubes

-

Incubator

-

-

Procedure:

-

Adjust the concentration of the bacterial suspension to approximately 1 x 10^8 bacteria/mL in staining buffer.

-

Add the fluorescently-labeled CLR to the bacterial suspension at a pre-determined optimal concentration (typically 1-5 µg/mL, to be titrated for each CLR and sample type).

-

Incubate for 1 hour at 4°C with gentle agitation, protected from light.

-

Wash the stained bacteria twice with 1 mL of staining buffer by centrifuging at 8,000 x g for 10 minutes at 4°C.

-

Resuspend the final bacterial pellet in an appropriate volume of staining buffer for flow cytometry analysis and sorting.

-

3. Fluorescence-Activated Cell Sorting (FACS)

-

Materials:

-

Stained bacterial suspension

-

Flow cytometer with sorting capabilities

-

Collection tubes with a suitable buffer (e.g., PBS with 1% BSA)

-

-

Procedure:

-

Set up the flow cytometer to detect the fluorophores conjugated to the CLRs.

-

Use an unstained bacterial sample to set the negative gates.

-

Establish a forward scatter (FSC) and side scatter (SSC) gate to exclude debris and aggregates.

-

Create a gating strategy to identify the bacterial population that is positive for the fluorescently-labeled CLR.

-

Sort the CLR-positive and CLR-negative bacterial populations into separate collection tubes. Aim to collect at least 200,000 positive events for robust downstream analysis.

-

Pellet the sorted bacteria by centrifugation (8,000 x g, 10 minutes, 4°C) and store the pellets at -80°C until DNA extraction.

-

4. DNA Extraction and 16S rRNA Gene Sequencing

-

Reagents and Materials:

-

Sorted bacterial pellets

-

DNA extraction kit suitable for microbial samples (e.g., DNeasy PowerSoil Pro Kit, Qiagen)

-

PCR reagents for 16S rRNA gene amplification (targeting a specific variable region, e.g., V4)

-

Barcoded primers for multiplexed sequencing

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

-

Procedure:

-

Extract genomic DNA from the sorted bacterial pellets and from an unsorted aliquot of the original microbiota sample (as a control) according to the manufacturer's instructions.

-

Amplify the 16S rRNA gene using PCR with barcoded primers.

-

Purify the PCR products and quantify the DNA concentration.

-

Pool the libraries in equimolar concentrations.

-

Perform paired-end sequencing on a next-generation sequencing platform.

-

5. Bioinformatic Analysis

-

Software:

-

QIIME 2, mothur, or similar bioinformatics pipelines

-

Statistical analysis software (e.g., R)

-

-

Procedure:

-

Demultiplex the sequencing reads based on the barcodes.

-

Perform quality filtering and trimming of the reads.

-

Denoise the reads and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

-

Generate a feature table of ASV/OTU counts for each sample.

-

Perform downstream statistical analysis, including calculating the relative abundance of taxa in the sorted and unsorted fractions, determining enrichment factors, and assessing community diversity.

-

Visualization of Key Immunological Pathways

The interaction of microbial glycans with CLRs on APCs triggers intracellular signaling cascades that are crucial for shaping the subsequent immune response. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow of CLR-Seq and key signaling pathways initiated by CLR engagement.

Caption: Experimental workflow of C-type Lectin Receptor Sequencing (CLR-Seq).

Caption: DC-SIGN signaling pathway upon microbial recognition.

Caption: MGL (CD301) signaling cascade in dendritic cells.

Conclusion and Future Directions

CLR-Seq represents a significant advancement in our ability to dissect the complex and dynamic interactions between the host immune system and the microbiota. By providing a functional readout of which microbes are being recognized by key innate immune receptors, this technology opens up new avenues for understanding the immunological basis of health and disease. For researchers, scientists, and drug development professionals, CLR-Seq offers a powerful tool to identify novel therapeutic targets, design more effective immunomodulatory therapies, and personalize treatments based on an individual's unique host-microbe interactions. As our understanding of the diverse family of C-type lectin receptors and their glycan ligands expands, so too will the applications and impact of CLR-Seq in shaping the future of immunology and medicine.

References

Unlocking Novel Microbial-Immune Dialogues: A Technical Guide to CLR-Seq

For Researchers, Scientists, and Drug Development Professionals

The intricate communication between the host immune system and the vast communities of resident microbes is a critical frontier in human health and disease. Understanding which specific microbial species engage with immune receptors and the subsequent functional consequences is paramount for developing novel therapeutics for infectious, inflammatory, and autoimmune diseases. C-type Lectin Receptor Sequencing (CLR-Seq) has emerged as a powerful, unbiased platform to deorphanize these interactions by identifying bacterial species within complex microbiota that are recognized by specific glycan-binding C-type Lectin Receptors (CLRs).

This in-depth technical guide provides a comprehensive overview of the CLR-Seq workflow, from experimental design to data analysis and interpretation. It is intended to equip researchers with the necessary knowledge to implement this technology for the discovery of novel microbial-immune interactions.

Core Principles of CLR-Seq

CLR-Seq integrates the specificity of CLR-glycan binding with the high-throughput nature of next-generation sequencing. The fundamental principle is to utilize soluble, fluorescently-labeled CLRs as molecular probes to isolate and subsequently identify specific bacteria from a mixed population, such as the gut microbiota.[1][2][3][4] These receptors, expressed on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages, play a crucial role in the initial sensing of microbes and the subsequent shaping of the adaptive immune response. By combining this targeted bacterial sorting with 16S rRNA gene sequencing, CLR-Seq provides a direct link between a specific immune receptor and the individual bacterial taxa it recognizes.

The CLR-Seq Experimental Workflow

The successful implementation of CLR-Seq requires careful execution of a multi-step protocol. The general workflow is depicted below, followed by detailed experimental protocols.

Detailed Experimental Protocols

Microbiota Sample Preparation

-

Fecal Sample Homogenization: A fecal sample is homogenized in a buffer (e.g., PBS) to create a slurry. The concentration can be adjusted based on the starting material.

-

Filtration and Washing: The slurry is filtered through sterile gauze and a cell strainer (e.g., 100 µm) to remove large debris. The bacterial suspension is then washed multiple times by centrifugation and resuspension in PBS to remove soluble components.

CLR-Staining and Fluorescence-Activated Cell Sorting (FACS)

-

Bacterial Staining: The isolated microbiota is incubated with a fluorescently-labeled soluble CLR-Fc chimera (e.g., human MGL-Fc or Langerin-Fc conjugated to a fluorophore like FITC). The incubation is typically performed on ice for 30-60 minutes.

-

Secondary Antibody Staining (if applicable): If the primary CLR-Fc is not directly conjugated, a secondary fluorescently-labeled anti-Fc antibody is used.

-

FACS Analysis and Sorting: The stained bacterial suspension is analyzed on a flow cytometer.

-

Gating Strategy: A hierarchical gating strategy is employed. First, bacteria are gated based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris. Doublets are then excluded using FSC-A versus FSC-W plots. Finally, the CLR-positive (CLR+) and CLR-negative (CLR-) bacterial populations are identified and sorted into separate collection tubes.

-

-

Collection of Sorted Fractions: The sorted CLR+ and CLR- fractions are collected for downstream DNA extraction.

16S rRNA Gene Sequencing

-

Genomic DNA Extraction: DNA is extracted from the sorted bacterial fractions and the initial unsorted microbiota (input control). A robust method like a repeated bead-beating protocol in combination with a commercial kit (e.g., Maxwell RSC Whole Blood DNA Kit) is recommended to ensure lysis of diverse bacterial species.

-

16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers such as 341F and 805R. These primers are often adapted with Illumina sequencing adapters.

-

Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled. Sequencing is performed on an Illumina MiSeq platform using v3 chemistry with 2x250 bp paired-end reads.

Bioinformatics and Data Analysis

-

Sequence Processing: Raw sequencing reads are processed using a pipeline such as vsearch. This includes merging of paired-end reads, quality filtering, and dereplication.

-

ASV Generation: Amplicon Sequence Variants (ASVs) are generated using an algorithm like unoise to identify unique sequences. Chimeric sequences are removed.

-

Taxonomic Classification: ASVs are taxonomically classified by mapping against a reference database like Silva (v132).

-

Downstream Analysis: The resulting ASV table and taxonomic classifications are imported into R for analysis using packages like phyloseq. This allows for the calculation of relative abundances, diversity indices (e.g., Shannon diversity), and statistical comparisons between the CLR+, CLR-, and input fractions.

-

Identification of Enriched Taxa: The primary output is the identification of bacterial taxa that are significantly enriched in the CLR+ fraction compared to the CLR- and input fractions. This enrichment is indicative of a direct interaction between the bacterium and the CLR.

Quantitative Data Presentation

The analysis of CLR-Seq data allows for a quantitative comparison of the microbial composition of the different sorted fractions. The following tables provide a template for presenting such data, with hypothetical values for illustration.

Table 1: Relative Abundance of Key Bacterial Genera in Sorted Fecal Microbiota Fractions

| Bacterial Genus | Input (Unsorted) | MGL-Negative | MGL-Positive | Langerin-Negative | Langerin-Positive |

| Bacteroides | 35.2% | 36.1% | 15.4% | 35.5% | 20.1% |

| Faecalibacterium | 15.8% | 16.2% | 8.1% | 16.0% | 10.5% |

| Bifidobacterium | 5.1% | 4.9% | 25.7% | 5.0% | 8.2% |

| Streptococcus | 2.3% | 2.1% | 18.9% | 2.4% | 3.1% |

| Parabacteroides | 8.9% | 9.1% | 4.3% | 8.8% | 15.6% |

| Alistipes | 4.5% | 4.6% | 2.2% | 4.4% | 12.3% |

| Others | 28.2% | 27.0% | 25.4% | 27.9% | 30.2% |

Values are hypothetical percentages of total sequencing reads.

Table 2: Diversity and Enrichment Analysis

| Metric | MGL Sort | Langerin Sort |

| Shannon Diversity (Input) | 3.85 | 3.85 |

| Shannon Diversity (CLR+) | 2.91 | 3.15 |

| Enriched Genera | Bifidobacterium, Streptococcus | Parabacteroides, Alistipes |

Values are hypothetical. A decrease in Shannon diversity in the CLR+ fraction is expected due to the enrichment of specific taxa.

Microbial-Immune Signaling Pathways

A key outcome of CLR-Seq is the ability to form hypotheses about the downstream immunological consequences of the identified microbial interactions. Subsequent functional studies can then elucidate the specific signaling pathways involved.

MGL-Mediated Signaling in Response to Commensal Bacteria

The Macrophage Galactose-type Lectin (MGL, also known as CD301) recognizes terminal N-acetylgalactosamine (GalNAc) residues on bacterial surfaces. CLR-Seq has identified species like Bifidobacterium bifidum and Streptococcus species as MGL-binders. Recognition of these commensals by MGL on lamina propria macrophages can lead to an anti-inflammatory response, characterized by the production of IL-10. This signaling cascade proceeds through the Syk-CARD9-ERK pathway.

Langerin-Mediated Antigen Presentation

Langerin (CD207) is a CLR expressed by Langerhans cells, a subset of dendritic cells in the skin and mucosa. It recognizes various sugar moieties including mannose, fucose, and N-acetylglucosamine. Upon binding to a microbe, Langerin can internalize the antigen into Birbeck granules, which are specialized endosomes. This facilitates antigen processing and presentation to T cells, thereby initiating an adaptive immune response. The nature of this response (e.g., pro-inflammatory vs. regulatory) can depend on the specific microbe and the immunological context.

Conclusion and Future Directions

CLR-Seq offers a robust and unbiased approach to identify direct interactions between the host immune system and the microbiota. The insights gained from this technique can pinpoint specific bacterial species that may have pro- or anti-inflammatory properties, making them attractive targets for therapeutic development. Future applications could involve expanding the library of CLRs used as probes, applying the technique to microbiota from different body sites or from patient cohorts with specific diseases, and integrating CLR-Seq with other 'omics' technologies like metagenomics and metabolomics to build a more comprehensive picture of host-microbe interactions. This powerful discovery tool holds immense potential for advancing our understanding of the microbial-immune dialogue and for the rational design of next-generation probiotics and immunomodulatory therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ctrjournal.org [ctrjournal.org]

- 3. A C-Type Lectin MGL1/CD301a Plays an Anti-Inflammatory Role in Murine Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Continuous Long-Read Sequencing (CLR-Seq) of Fecal Samples

Introduction

The study of the gut microbiome, with its profound implications for human health and disease, has been revolutionized by next-generation sequencing (NGS) technologies. Continuous Long-Read Sequencing (CLR-Seq), a term historically associated with Pacific Biosciences (PacBio) technology and now more broadly encompassing long-read sequencing platforms like PacBio's HiFi sequencing and Oxford Nanopore Technologies (ONT) sequencing, offers significant advantages over short-read methods for metagenomic analysis. Long reads can span entire genes and operons, resolve repetitive genomic regions, and facilitate the assembly of complete microbial genomes from complex samples.[1][2][3] This allows for a more accurate and comprehensive understanding of microbial diversity, function, and genomic structure within the gut.

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on performing CLR-Seq on fecal samples, from sample collection to data analysis.

Data Presentation

The success of a CLR-Seq experiment is highly dependent on the quality and quantity of the input DNA. Below is a summary of expected quantitative data based on different extraction methods and sequencing platforms.

| Parameter | Method/Platform | Expected Value | Reference |

| DNA Yield | Enzymatic Lysis & Bead Beating | 1-2 µg from 300-500 mg stool | [4] |

| Commercial Kits (e.g., QIAamp PowerFecal) | 4.31 µg (average from human fecal samples) | [5] | |

| MagPure Fast Stool DNA KF Kit B | Comparable to standardized protocols, cost-effective | ||

| DNA Fragment Size | High-Molecular-Weight Extraction | Peak distribution of 15-50 kb | |

| Sequencing Output (ONT) | MinION R9.4 Flow Cell | 6-30 Gbp | |

| Sequencing Output (PacBio) | Sequel IIe System | 120 Gb of HiFi data per run | |

| Read Length (ONT) | PromethION | Up to megabase levels, N50 ~35 kb | |

| Read Length (PacBio) | Sequel IIe System (HiFi reads) | 10-25 kb | |

| Accuracy (ONT) | R10.4.1 flow cells | Error rate as low as 1% | |

| Accuracy (PacBio) | HiFi Reads | >99.9% |

Experimental Protocols

This protocol outlines the key steps for performing CLR-Seq on fecal samples, from sample preparation to sequencing.

Fecal Sample Collection and Storage

Proper sample collection and storage are crucial to preserve the integrity of the microbial DNA.

-

Collection: Use a sterile collection kit to obtain a fecal sample of at least 1-2 grams.

-

Storage: Immediately after collection, freeze the sample at -80°C or store it in a DNA stabilization solution (e.g., OMNIgeneGUT, DNA/RNA Shield) at room temperature. For long-term storage, -80°C is recommended to prevent DNA degradation.

High-Molecular-Weight (HMW) DNA Extraction

The goal of this step is to isolate high-quality, HMW DNA suitable for long-read sequencing. A combination of enzymatic and mechanical lysis is often employed to ensure representation of both Gram-positive and Gram-negative bacteria.

-

Materials:

-

Frozen fecal sample (200-500 mg)

-

Lysis Buffer (containing EDTA, Tris-HCl, and lysozyme)

-

Proteinase K

-

Bead-beating tubes with ceramic beads of mixed sizes

-

Phenol:Chloroform:Isoamyl Alcohol

-

SPRI beads for size selection

-

Nuclease-free water

-

-

Procedure:

-

Thaw the fecal sample on ice.

-

Resuspend the sample in Lysis Buffer.

-

Add Proteinase K and incubate at 56°C for 1-2 hours with gentle agitation.

-

Transfer the lysate to a bead-beating tube and homogenize using a bead beater.

-

Perform phenol:chloroform extraction to remove proteins and other contaminants.

-

Precipitate the DNA using isopropanol and wash with 70% ethanol.

-

Resuspend the DNA pellet in nuclease-free water.

-

Perform size selection using SPRI beads to remove smaller DNA fragments.

-

Assess DNA quality and quantity using a fluorometer (e.g., Qubit) and a system for analyzing fragment size distribution (e.g., Agilent TapeStation or Femto Pulse).

-

Library Preparation and Sequencing

The library preparation protocol will depend on the chosen long-read sequencing platform.

-

Materials: SMRTbell Express Template Prep Kit 2.0

-

Procedure:

-

Start with high-quality genomic DNA.

-

Shear the DNA to the desired fragment size (typically 15-20 kb).

-

Repair DNA ends and ligate SMRTbell adapters to create the SMRTbell library.

-

Perform size selection to obtain a narrow distribution of library fragments.

-

Bind sequencing polymerase to the SMRTbell templates.

-

Load the prepared library onto the PacBio Sequel II or Revio system for sequencing.

-

-

Materials: Ligation Sequencing Kit (e.g., SQK-LSK110)

-

Procedure:

-

Start with HMW DNA.

-

Perform DNA repair and end-prep.

-

Ligate sequencing adapters to the prepared DNA ends.

-

Prime the MinION or PromethION flow cell.

-

Load the prepared library onto the flow cell and start the sequencing run.

-

Mandatory Visualization

References

- 1. Computational Tools and Resources for Long-read Metagenomic Sequencing Using Nanopore and PacBio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Metagenomics with the PacBio High-Fidelity Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: A Step-by-Step Guide to CLR-Based Bacterial Cell Sorting

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-type lectin receptors (CLRs) are a diverse class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing carbohydrate structures on the surface of pathogens, including bacteria.[1][2] This specific recognition can be harnessed for various biotechnological applications, most notably the sorting and isolation of specific bacterial populations from a heterogeneous mixture. By utilizing fluorescently labeled CLRs, researchers can employ fluorescence-activated cell sorting (FACS) to identify and separate bacteria based on the specific glycans displayed on their cell surface.[3]

This powerful technique has significant implications for microbiology, immunology, and drug development. For instance, it can be used to isolate pathogenic bacteria from complex samples, to study the heterogeneity of bacterial populations, or to screen for bacterial strains with specific surface modifications. This document provides a detailed, step-by-step guide to performing CLR-based bacterial cell sorting, from bacterial preparation to the final sorting process.

Signaling Pathways and Experimental Workflow

The interaction between a CLR and its bacterial ligand initiates a signaling cascade within immune cells. While the sorting process itself does not rely on this downstream signaling, understanding the native biological context is crucial for researchers in immunology and drug development. A simplified, canonical CLR signaling pathway is depicted below.

Caption: Canonical CLR signaling pathway upon bacterial recognition.

The experimental workflow for CLR-based bacterial cell sorting involves several key stages, from sample preparation to the analysis of sorted populations.

Caption: Experimental workflow for CLR-based bacterial cell sorting.

Quantitative Data Summary

The binding affinity between a CLR and its corresponding bacterial glycan ligand is a critical parameter. This interaction is often characterized by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes available quantitative data for the binding of several key CLRs to their ligands. It is important to note that specific Kd values for CLR binding to whole bacteria are not always available, and affinities can be influenced by factors such as glycan density and presentation on the bacterial surface.

| C-type Lectin Receptor (CLR) | Bacterial Species / Ligand | Binding Affinity (Kd or Range) | Method |

| Dectin-1 | Fungal and bacterial β-glucans | 2.2 pM - 2.6 mM | Competitive Binding Assays |

| DC-SIGN (CD209) | Escherichia coli (via high-mannose oligosaccharides) | 0.2 mM - 1.15 mM | Surface Force Measurements, NMR |

| Langerin (CD207) | Staphylococcus aureus (via Wall Teichoic Acid) | Data not available | Flow Cytometry Binding Assays |

| Mincle | Mycobacterium tuberculosis (via Trehalose-6,6-dimycolate) | Data not available | Binding Competition Assays |

| Mannose Receptor (CD206) | Klebsiella pneumoniae (via capsular polysaccharide) | Data not available | Not specified |

Experimental Protocols

Protocol 1: Preparation of Bacteria

-

Bacterial Culture:

-

Culture the bacterial strain of interest to the desired growth phase (typically mid-logarithmic phase) in an appropriate liquid medium.

-

Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the bacterial pellet twice with sterile, filtered phosphate-buffered saline (PBS) to remove any residual medium components.[4]

-

Resuspend the bacterial pellet in a suitable buffer for flow cytometry, such as PBS supplemented with 2% bovine serum albumin (BSA) and 2.5 mM EDTA (FACS Buffer).[5] The addition of a small amount of glucose may improve cell viability for some species.

-

-

Bacterial Surface Display (Optional):

-

For bacteria that do not endogenously express the glycan of interest, surface display systems can be used to present specific carbohydrate structures. This typically involves transforming the bacteria with a plasmid encoding a fusion protein consisting of a surface anchoring motif and the glycosyltransferase(s) required for synthesizing the desired glycan.

-

Induce the expression of the fusion protein according to the specific protocol for the chosen expression system.

-

Prepare the engineered bacteria as described in step 1.

-

Protocol 2: Fluorescent Labeling of CLR

-

Obtain Recombinant CLR:

-

Obtain purified, recombinant extracellular domain of the CLR of interest. This can be commercially sourced or produced in-house using standard protein expression and purification techniques.

-

-

Fluorescent Dye Conjugation:

-

Label the purified CLR with a fluorescent dye (e.g., FITC, PE, APC) using a commercially available protein labeling kit. Follow the manufacturer's instructions for the specific kit.

-

The choice of fluorochrome should be compatible with the available lasers and filters on the flow cytometer.

-

After labeling, remove any unconjugated dye using a desalting column or dialysis.

-

Determine the concentration and degree of labeling of the fluorescently labeled CLR using spectrophotometry.

-

Protocol 3: Staining of Bacteria with Labeled CLR

-

Sample Preparation:

-

Adjust the concentration of the prepared bacterial suspension to approximately 5-10 x 10^6 cells/mL in FACS buffer. For samples with lower cell numbers, use a minimal volume of 500 µL.

-

Filter the bacterial suspension through a 40 µm cell strainer to remove any large aggregates.

-

-

Staining:

-

Add the fluorescently labeled CLR to the bacterial suspension at a predetermined optimal concentration. This concentration should be determined by titration to achieve maximal signal-to-noise ratio.

-

Incubate the mixture for 30-60 minutes at 4°C in the dark to allow for binding.

-

Include the following controls:

-

Unstained bacteria: To determine the background fluorescence of the bacterial population.

-

Bacteria stained with an isotype control antibody: To assess non-specific binding.

-

Single-color controls: If using multiple fluorescent labels, to set up compensation.

-

-

-

Washing:

-

After incubation, wash the bacteria twice with cold FACS buffer to remove any unbound labeled CLR. Centrifuge at a speed that pellets the bacteria without causing damage (e.g., 5000 x g for 5 minutes at 4°C).

-

Resuspend the final bacterial pellet in an appropriate volume of FACS buffer for flow cytometry analysis and sorting.

-

Protocol 4: CLR-Based Bacterial Cell Sorting by FACS

-

Flow Cytometer Setup:

-

Set up the flow cytometer according to the manufacturer's instructions.

-

Use forward scatter (FSC) and side scatter (SSC) to identify the bacterial population and distinguish it from debris and noise. For bacteria, it is often recommended to use logarithmic scales for both FSC and SSC.

-

Set an appropriate threshold, often on SSC or a fluorescence parameter, to exclude noise and small debris.

-

If necessary, perform a dilution series of the bacterial sample to ensure that single events are being analyzed and to avoid "swarming".

-

-

Compensation:

-

If using multiple fluorochromes, run the single-color controls to perform fluorescence compensation and correct for spectral overlap.

-

-

Gating Strategy:

-

Create a primary gate on the FSC vs. SSC plot to select the bacterial population of interest.

-

From this gated population, create a secondary gate on a fluorescence histogram or a dot plot to identify the bacteria that have bound to the fluorescently labeled CLR.

-

-

Sorting:

-

Set the sort gates to isolate the CLR-positive bacterial population.

-

For applications requiring high purity, a two-step sorting strategy can be employed.

-

Collect the sorted cells in a suitable medium, such as fresh culture medium containing antibiotics to prevent contamination, or a buffer appropriate for downstream molecular analyses.

-

-

Post-Sort Analysis:

-

Analyze a small aliquot of the sorted population to assess the purity of the sort.

-

The sorted bacteria can then be used for a variety of downstream applications, including:

-

Culturing to obtain a pure population.

-

DNA or RNA extraction for PCR, qPCR, or sequencing.

-

Microscopy to visualize the sorted cells.

-

-

Conclusion

CLR-based bacterial cell sorting is a versatile and powerful technique for the specific isolation of bacterial populations based on their surface glycan profiles. The detailed protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully implement this methodology in their own laboratories. By enabling the targeted separation of bacteria, this approach opens up new avenues for research in microbiology, host-pathogen interactions, and the development of novel therapeutics.

References

- 1. Mannose receptor - Wikipedia [en.wikipedia.org]

- 2. Structure of the fungal β-glucan-binding immune receptor dectin-1: Implications for function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Common Genetic Variation in Langerin (CD207) Compromises Cellular Uptake of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comprehensive Pipeline for 16S rRNA Gene Sequencing of CLR-Seq Data

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow for the analysis of microbial communities using full-length 16S rRNA gene sequencing with Pacific Biosciences (PacBio) Continuous Long Read (CLR) sequencing technology. This approach offers the advantage of sequencing the entire ~1500 bp 16S rRNA gene, providing improved taxonomic resolution down to the species level compared to short-read sequencing of variable regions.[1][2] This guide covers the entire pipeline from experimental design and library preparation to bioinformatics analysis and data interpretation.

Introduction to 16S rRNA Sequencing with CLR-Seq